

Application Notes and Protocols for Measuring H3K27me3 Levels Following UNC6852 Treatment

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Compound of Interest

Compound Name: UNC6852

Cat. No.: B15540949

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Audience: Researchers, scientists, and drug development professionals.

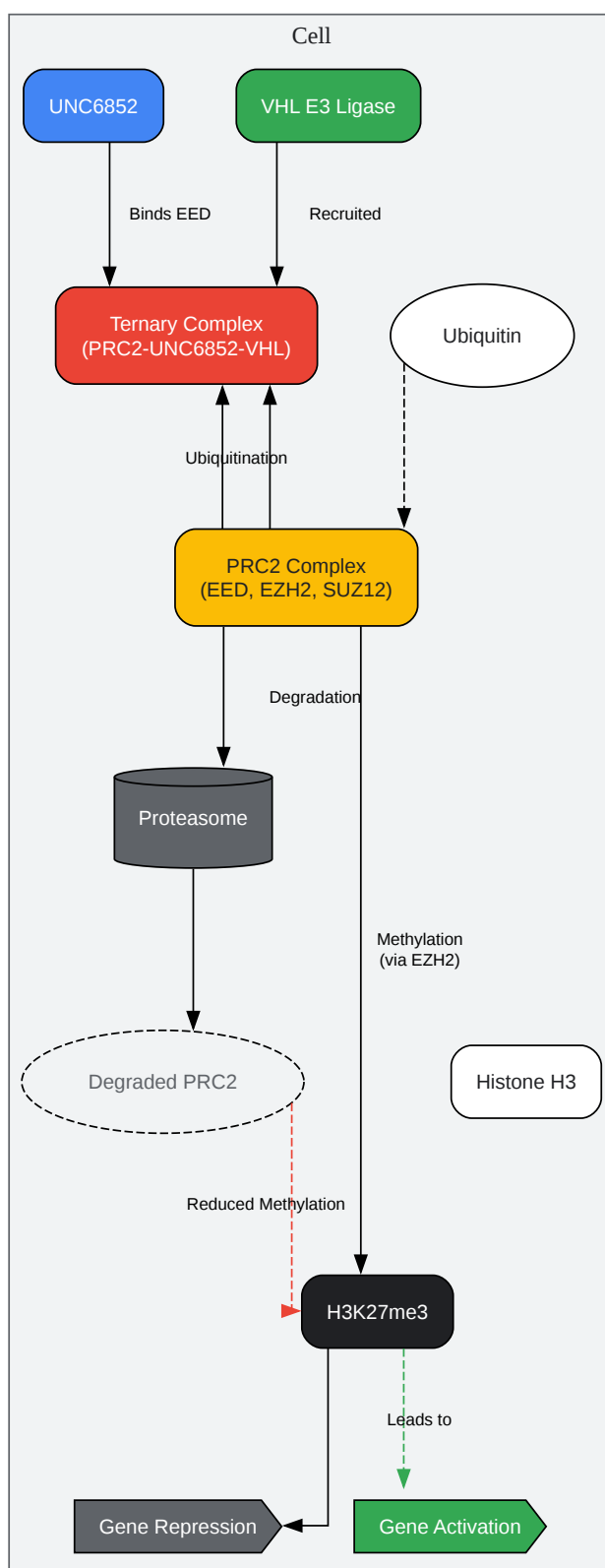
Introduction

UNC6852 is a potent and selective bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2).[1][2] As a Proteolysis-Targeting Chimera (PROTAC), **UNC6852** functions by inducing the ubiquitination and subsequent proteasomal degradation of core PRC2 components.[2][3] This degrader contains a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of PRC2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5][6] The induced proximity leads to the degradation of EED, as well as other essential PRC2 subunits like EZH2 and SUZ12.[2][5][6] The catalytic activity of PRC2, primarily mediated by the EZH2 subunit, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][7] By degrading the PRC2 complex, **UNC6852** effectively reduces global H3K27me3 levels, leading to the reactivation of PRC2-target genes.[1][2] This makes **UNC6852** a valuable tool for studying the biological roles of PRC2 and H3K27me3 in various physiological and pathological processes, including cancer.[2]

These application notes provide detailed protocols for quantifying the reduction in H3K27me3 levels in cultured cells following treatment with **UNC6852**. The methodologies covered include Western blotting for global H3K27me3 assessment, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for genome-wide analysis of H3K27me3 distribution, and Immunofluorescence for in-situ visualization of H3K27me3 changes.

Signaling Pathway and Mechanism of Action

The mechanism of **UNC6852**-induced H3K27me3 reduction is a direct consequence of PRC2 degradation. The following diagram illustrates this pathway.



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Caption: **UNC6852** mechanism of action leading to H3K27me3 reduction.

Quantitative Data Summary

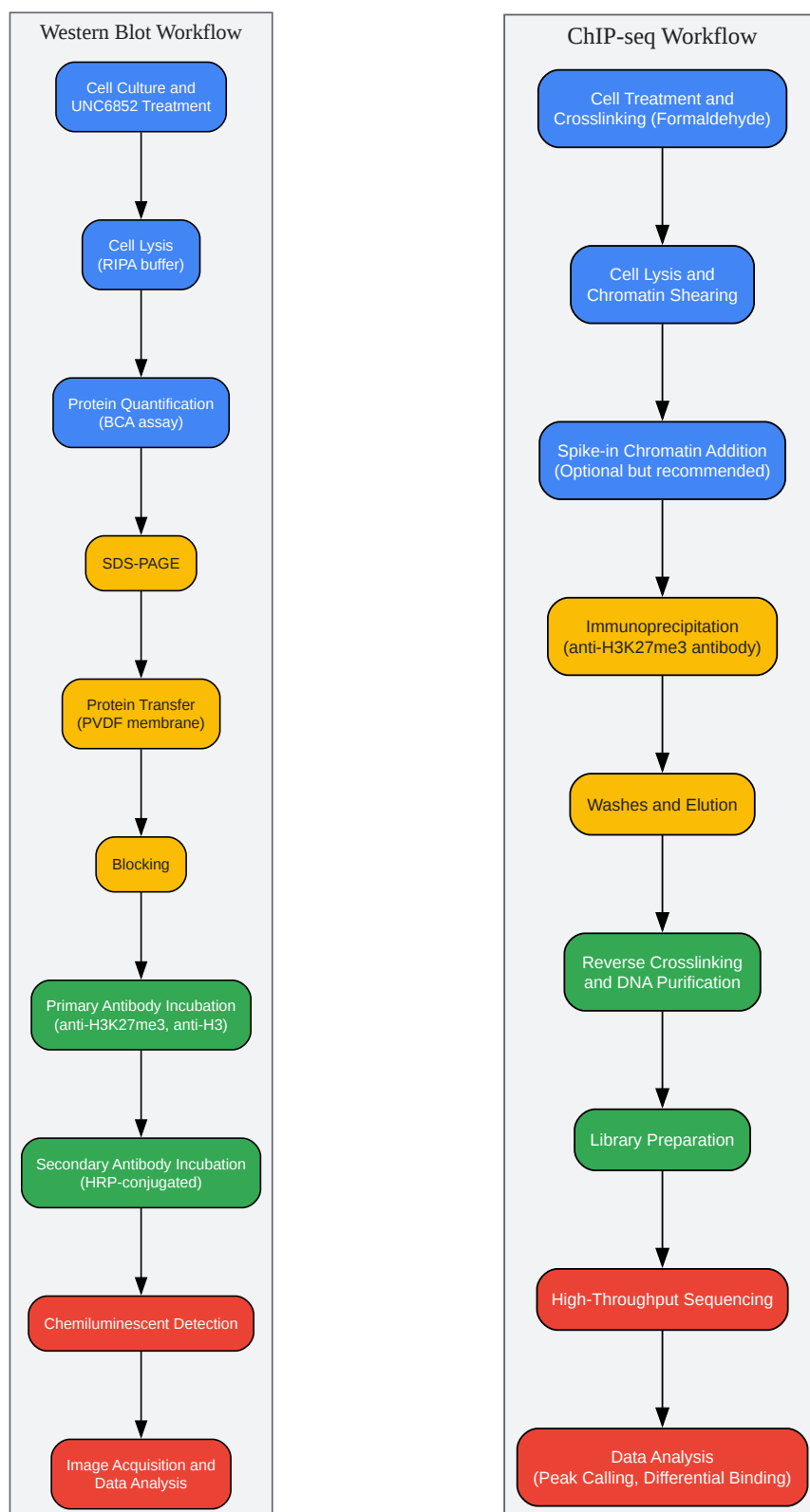
The following table summarizes the quantitative data reported for **UNC6852**'s activity in cellular models. This data is essential for designing experiments with appropriate concentrations and time points.

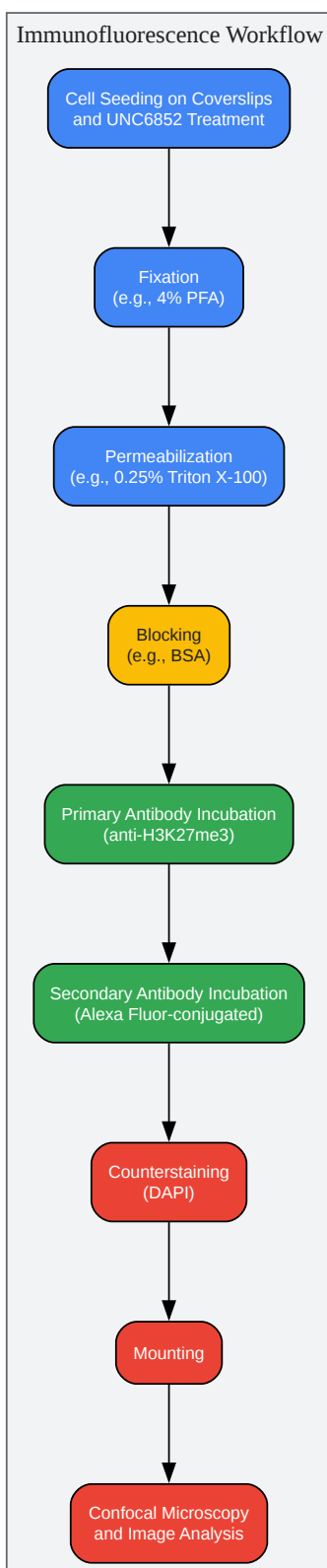
Parameter	Value	Cell Line	Comments	Reference
IC50 for EED binding	247 nM	Cell-free assay	Indicates direct binding affinity to the target.	[4][5]
DC50 for EED degradation	$0.79 \pm 0.14 \mu\text{M}$	HeLa	Concentration for 50% degradation of EED protein.	
DC50 for EZH2 degradation	$0.3 \pm 0.19 \mu\text{M}$	HeLa	Concentration for 50% degradation of EZH2 protein.	
H3K27me3 reduction	51% after 72h	HeLa	Global reduction in H3K27me3 levels at 10 μM UNC6852.	[6]
Anti-proliferative EC50	$3.4 \pm 0.77 \mu\text{M}$	DB (DLBCL)	Effective concentration for 50% inhibition of cell proliferation after 9 days.	
Cellular Toxicity	No toxicity up to 30 μM	HeLa	Important for ensuring observed effects are not due to general cytotoxicity.	[4]

Experimental Protocols

Western Blotting for Global H3K27me3 Levels

This protocol describes the detection and quantification of total H3K27me3 levels in whole-cell lysates.





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